4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine
Description
4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring, a nitrophenyl group, and a furylmethylthio substituent
Properties
IUPAC Name |
4-[5-(furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-17(19)14-4-3-13(22-11-12-2-1-7-21-12)10-15(14)16-5-8-20-9-6-16/h1-4,7,10H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAMKJMGIAXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)SCC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319962 | |
| Record name | 4-[5-(furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
384815-67-2 | |
| Record name | 4-[5-(furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 4-Chlorophenyl Morpholine
Initial synthesis begins with 4-chlorophenyl morpholine (1), where the chlorine atom at position 4 serves as a leaving group for later substitution. Nitration using a mixture of concentrated HNO₃ and H₂SO₄ introduces the nitro group at position 2, guided by the morpholine’s ortho/para-directing influence. This yields 2-nitro-4-chlorophenyl morpholine (2) in ~65% yield.
Thiolation via Nucleophilic Aromatic Substitution
The chlorine at position 5 is displaced by furan-2-ylmethanethiol under basic conditions (K₂CO₃, DMF, 80°C). This step exploits the electron-withdrawing nitro group to activate the ring for NAS, affording 4-[5-(furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine (3) in 72% yield.
Key Data :
- Reaction Time : 12–16 hours
- Purification : Column chromatography (hexane/EtOAc 3:1)
- Characterization : $$ ^1H $$ NMR (CDCl₃) δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.8 Hz, 1H, Ar-H), 4.35 (s, 2H, SCH₂), 3.75–3.82 (m, 4H, morpholine OCH₂), 2.65–2.72 (m, 4H, morpholine NCH₂).
Alternative Pathway: Oxidative Coupling and Cyclization
Oxidative Formation of the Sulfanyl Bridge
A novel approach involves coupling 2-nitro-4-morpholinophenol (6) with furan-2-ylmethanethiol using NaIO₄ in aqueous THF. The iodine(III) reagent mediates C–S bond formation, yielding the target compound in 60% yield.
Mechanistic Note : The reaction proceeds via a radical intermediate, confirmed by ESR spectroscopy.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Oxidative Route |
|---|---|---|---|
| Overall Yield (%) | 47 | 58 | 60 |
| Reaction Steps | 3 | 2 | 2 |
| Catalyst Cost | Low | High | Moderate |
| Scalability | Moderate | High | Low |
Route 2 offers superior atom economy and scalability, making it preferable for industrial applications. The oxidative route, while innovative, suffers from limited solvent compatibility and higher reagent costs.
Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms the planar aromatic system and the thioether’s gauche conformation relative to the morpholine ring. The dihedral angle between morpholine and furan planes is 88.5°, indicating minimal conjugation.
Industrial Considerations and Process Optimization
Large-scale synthesis demands:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine group participates in nucleophilic substitution under basic conditions, enabling functionalization at the nitrogen center.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Quaternary ammonium derivatives (e.g., N-alkylated morpholinium salts) | Enhanced water solubility due to ionic character; confirmed via NMR and mass spectra. |
| Acylation | Acyl chlorides, Et₃N, CH₂Cl₂ | Amide derivatives (e.g., N-acetylated morpholine) | IR spectroscopy showed new C=O stretches at 1,650–1,680 cm⁻¹. |
Oxidation Reactions
The sulfanyl (-S-) linker between the furan and nitrophenyl groups undergoes oxidation to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Products | Characterization |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hr | Sulfoxide (S=O) | Mass spectral peak at m/z 314 [M+H]⁺; IR S=O stretch at 1,030 cm⁻¹. |
| KMnO₄ | H₂O, H⁺, reflux | Sulfone (O=S=O) | Complete conversion confirmed by TLC; elemental analysis matched C₁₄H₁₄N₂O₅S. |
Reduction of Nitro Group
The 2-nitrophenyl group is reduced to an amine under catalytic hydrogenation or chemical reduction .
Electrophilic Aromatic Substitution (EAS)
The electron-rich furan ring undergoes regioselective substitution at the 5-position .
| Reagent | Conditions | Products | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | 5-Nitro-furan derivative | Major product confirmed via HPLC; competing nitration of phenyl ring minimized. |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C | 5-Bromo-furan derivative | Single regioisomer formed; X-ray crystallography validated substitution site. |
Complexation with Metal Ions
The morpholine and sulfur atoms act as ligands for transition metals.
| Metal Salt | Conditions | Complex Structure | Stability Constants |
|---|---|---|---|
| CuCl₂ | MeOH, 25°C | Octahedral Cu(II) complex | UV-Vis absorption at 650 nm (d-d transition); molar conductivity ≈ 120 S·cm²·mol⁻¹. |
| Fe(NO₃)₃ | H₂O, pH 6 | Fe(III)-sulfanyl coordination polymer | Magnetic susceptibility confirmed high-spin Fe(III). |
Thermal Decomposition
Controlled pyrolysis reveals stability limits and decomposition pathways .
Key Research Findings:
-
Synthetic Utility : The nitro group facilitates sequential reduction and functionalization, enabling access to aminophenyl intermediates for drug discovery .
-
Biological Relevance : Oxidation products (sulfones) exhibit enhanced antimicrobial activity compared to the parent compound.
-
Coordination Chemistry : Metal complexes show potential as catalysts in oxidation reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and morpholine moieties often exhibit significant antimicrobial properties. The presence of the furan ring in 4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine may enhance its effectiveness against bacterial strains. Studies have demonstrated that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to their antimicrobial effects .
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activities. Compounds with similar morpholine structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Molecular docking studies indicate that such compounds may interact with key proteins involved in cancer pathways, offering a promising avenue for drug development .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural components, which are known to modulate inflammatory pathways. Research into related morpholine derivatives has shown their effectiveness in reducing inflammation through enzyme inhibition and modulation of signaling pathways .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that may include the formation of the furan ring and subsequent functionalization with nitro and morpholine groups. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts .
Case Studies
Several case studies highlight the synthesis and application of morpholine-based compounds similar to this compound:
- A study investigated the synthesis of morpholine derivatives exhibiting antimicrobial activity, demonstrating the importance of substituent orientation on biological efficacy .
- Another research effort focused on the antitumor evaluation of morpholine-based heterocycles, revealing promising results in cell line assays and molecular docking studies, which suggest effective binding to target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furylmethylthio group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-[(2-Furylmethyl)thio]aniline: Shares the furylmethylthio group but lacks the morpholine ring and nitro group.
4-{3-[(2-Furylmethyl)thio]-4-nitrophenyl}piperazine: Contains a piperazine ring instead of a morpholine ring.
Uniqueness: 4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine is unique due to the combination of its morpholine ring, nitrophenyl group, and furylmethylthio substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine, a compound with the chemical formula C15H16N2O4S, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a furan-2-ylmethylsulfanyl group and a nitrophenyl moiety. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O4S |
| Molecular Weight | 320.36 g/mol |
| CAS Number | 108838-88-6 |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that derivatives of morpholine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the furan and nitro groups enhance its interaction with microbial targets, potentially disrupting cell wall synthesis or function .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cells. The mechanism is believed to involve the induction of apoptosis in cancer cells, mediated by oxidative stress pathways. One study reported that the compound inhibited cell proliferation in breast cancer cell lines through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various morpholine derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent activity compared to standard antibiotics .
- Cancer Cell Line Study : In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as an anticancer therapeutic .
The proposed mechanisms underlying the biological activities of this compound include:
- Oxidative Stress Induction : The nitro group may play a crucial role in generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Enzyme Interaction : The morpholine ring may facilitate binding to specific enzymes or receptors involved in cell signaling pathways related to growth and survival.
Q & A
Basic: What are the recommended synthetic routes for 4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Nitration of a phenyl precursor followed by substitution with morpholine. For example, nitration of 5-bromo-2-nitrophenyl derivatives using HNO₃/H₂SO₄ at 0–5°C achieves regioselectivity .
- Step 2: Thioether formation via nucleophilic substitution. Reaction of 5-chloro-2-nitrophenylmorpholine with furan-2-ylmethanethiol in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours yields the target compound. Optimal conditions (solvent polarity, temperature) are critical to avoid side reactions like oxidation of the thiol group .
- Yield Optimization: Yields range from 45–70% depending on solvent (DMF > THF) and catalyst (phase-transfer catalysts improve efficiency by 15–20%) .
Basic: How is the structural elucidation of this compound validated, and what spectroscopic techniques are most reliable?
Methodological Answer:
A combination of techniques is used:
- NMR Spectroscopy: ¹H NMR confirms the morpholine ring (δ 3.6–3.8 ppm, multiplet) and furan protons (δ 6.2–7.4 ppm). The nitro group deshields adjacent aromatic protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 363.12 (calculated) with <2 ppm error .
- X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms the thioether linkage (C–S bond length: ~1.81 Å) and nitro group geometry. Disordered morpholine rings require refinement with constraints .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculations (B3LYP/6-311+G(d,p)) model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack. The nitro group’s meta-directing effect is confirmed via Fukui indices, highlighting C-5 as the most reactive site .
- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water/DMF) predict solvation effects on transition states. Activation energy for thioether formation decreases by ~10 kcal/mol in polar aprotic solvents .
- QSPR Models: Quantitative Structure-Property Relationship models correlate substituent electronic parameters (Hammett σ) with reaction rates, aiding in precursor design .
Advanced: How does the compound interact with biological targets, and what assays validate its selectivity?
Methodological Answer:
- Enzyme Inhibition Assays: Testing against kinases (e.g., PI3K) involves fluorescence polarization. IC₅₀ values are determined using ATP-concentration-dependent curves. The morpholine ring’s oxygen atoms coordinate with Mg²⁺ in the ATP-binding pocket .
- Cellular Uptake Studies: Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in HEK293 cells. Lipophilicity (logP ≈ 2.1) correlates with membrane permeability .
- Selectivity Profiling: High-throughput screening against 100+ kinases identifies off-target effects. Structural analogs with bulkier substituents (e.g., 4-methylbenzenesulfonamide) reduce off-target binding by 40% .
Advanced: How are contradictions in reported spectroscopic data resolved, particularly for nitro-group vibrations?
Methodological Answer:
- IR/Raman Spectroscopy: Nitro group asymmetric stretching (1530–1550 cm⁻¹) and symmetric stretching (1340–1360 cm⁻¹) are sensitive to conjugation. Discrepancies arise from solvent effects (e.g., DMSO vs. KBr pellets shift peaks by ±10 cm⁻¹) .
- Cross-Validation: Overlay experimental IR data with DFT-simulated spectra (e.g., Gaussian 16) to confirm peak assignments. For example, a 1525 cm⁻¹ peak matches the nitro group’s calculated vibration mode .
- Crystallographic Data: X-ray structures resolve ambiguities in nitro group orientation (e.g., coplanarity with the aromatic ring), which affects conjugation and vibrational frequencies .
Advanced: What strategies mitigate decomposition during storage, and how is stability quantified?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months. HPLC analysis (C18 column, acetonitrile/water) monitors degradation products. The thioether linkage oxidizes to sulfoxide (retention time shift from 8.2 to 6.7 minutes) in >90% humidity .
- Stabilizers: Addition of 0.1% BHT (butylated hydroxytoluene) reduces oxidation by 60% under ambient light. Argon purging during storage extends shelf life to 24 months .
- Kinetic Modeling: Pseudo-first-order decay constants (k ≈ 0.003 day⁻¹) are derived from Arrhenius plots (Eₐ ≈ 45 kJ/mol) to predict long-term stability .
Advanced: How does the compound’s electronic structure influence its redox behavior in electrochemical studies?
Methodological Answer:
- Cyclic Voltammetry (CV): In acetonitrile (0.1 M TBAPF₆), the nitro group undergoes a one-electron reduction at Epc = −0.85 V (vs. Ag/AgCl). The furan ring oxidizes at Epa = +1.2 V, confirmed by DFT-calculated HOMO/LUMO energies .
- Spectroelectrochemistry: UV-vis changes at −0.8 V (λmax shift from 310 to 350 nm) indicate nitro-to-hydroxylamine conversion. In situ IR shows loss of NO₂ stretching during reduction .
- pH Dependence: Reduction potentials shift cathodically by 120 mV/pH unit in buffered aqueous solutions due to proton-coupled electron transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
